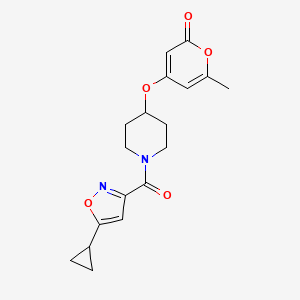
4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound includes a pyranone core, which is known for various biological activities. The synthesis typically involves the reaction of piperidine derivatives with isoxazole-containing compounds, leading to the formation of the target molecule. The synthetic route can be summarized as follows:
- Formation of the isoxazole derivative : Utilizing cyclopropyl and carbonyl functionalities.
- Coupling with piperidine : To introduce the piperidinyl moiety.
- Final modifications : Including methylation to achieve the pyranone structure.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Notably, it has been studied for its effects on:
- ALK5 Receptor Inhibition : The compound exhibits significant inhibition against ALK5 (activin-like kinase 5), which plays a crucial role in TGF-β signaling pathways associated with cancer progression and fibrosis. In vitro studies have shown IC50 values in the nanomolar range, indicating high potency .
- Antitumor Properties : In vivo studies using xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition without notable toxicity, suggesting its potential as an antitumor agent .
Pharmacokinetics
Pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a viable candidate for further development. Studies suggest that the compound has a reasonable half-life and bioavailability, which are critical factors for therapeutic efficacy.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- In Vitro Cell Line Studies : Research demonstrated that treatment with the compound led to reduced viability in cancer cell lines through apoptosis induction mechanisms.
- Animal Models : Preclinical trials involving CT26 xenograft models showed that administration of the compound significantly inhibited tumor growth compared to control groups, confirming its antitumor efficacy .
- Comparative Studies : When compared with other known ALK5 inhibitors, this compound displayed superior potency and selectivity, making it a promising candidate for further drug development targeting TGF-β related diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.41 g/mol |
| IC50 (ALK5 Inhibition) | 25 nM |
| Tumor Growth Inhibition (%) | 70% at 30 mg/kg |
Propriétés
IUPAC Name |
4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-14(9-17(21)23-11)24-13-4-6-20(7-5-13)18(22)15-10-16(25-19-15)12-2-3-12/h8-10,12-13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICWRTBSTQVTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













